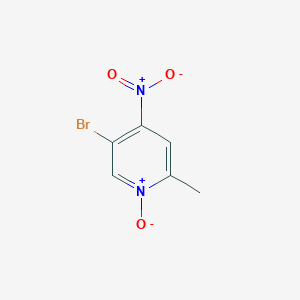
5-Bromo-2-methyl-4-nitropyridine 1-oxide
Übersicht
Beschreibung
5-Bromo-2-methyl-4-nitropyridine 1-oxide is a derivative of pyridine N-oxide that has been studied for its unique chemical properties and reactivity. The compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridine ring which is further oxidized to N-oxide. This structure is of interest due to the directive influence of the N-oxide group during nitration reactions, which can affect the position where the nitro group is introduced into the pyridine ring .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine, a closely related compound, has been achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process was optimized for large-scale production, overcoming initial challenges such as low conversion rates, high impurity content, and lack of reproducibility. Safety studies were also conducted to ensure the stability of the oxidant mixture and to establish appropriate safety boundaries for the reaction .
Molecular Structure Analysis
Quantum mechanical and spectroscopic studies have been conducted on 2-Amino-3-bromo-5-nitropyridine, which shares some structural similarities with 5-Bromo-2-methyl-4-nitropyridine 1-oxide. These studies involved Density Functional Theory (DFT) calculations and provided insights into the molecular structure, electronic, and vibrational characteristics of the compound. The molecular equilibrium geometry was fully optimized, and various properties such as HOMO-LUMO energies, electronegativity, and chemical potential were calculated. The compound exhibited a low softness value and a high electrophilicity index, suggesting potential biological activity .
Chemical Reactions Analysis
The directive influence of the N-oxide group on the nitration of pyridine-N-oxide derivatives has been extensively studied. It has been found that the presence of the N-oxide group can lead to the introduction of a nitro group into the 4-position of the pyridine ring, regardless of other substituents such as bromine atoms, ethoxy, or methyl groups. This indicates that the N-oxide group plays a significant role in directing the course of nitration reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-4-nitropyridine 1-oxide can be inferred from related compounds. For instance, the stability, charge delocalization, and Non-Linear Optical (NLO) behavior of 2-Amino-3-bromo-5-nitropyridine were studied using Natural Bond Orbital (NBO) analysis. The compound demonstrated a high first-order hyperpolarizability and a non-zero dipole moment, indicating its potential as an NLO material. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes were also examined in relation to temperature .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- 5-Bromo-2-methyl-4-nitropyridine 1-oxide has been studied for its crystal structure and vibrational spectra. The research revealed specific structural characteristics like the orthorhombic space group and the arrangement of molecules in the crystal. The study of polarized Fourier transform IR and Raman spectra, correlated with X-ray structural data, provided insights into the compound's molecular interactions and orientations (Hanuza et al., 2002).
Synthesis and Process Development
- The compound has been synthesized from corresponding amine via hydrogen peroxide oxidation in large-scale production. This research focused on developing reproducible and safe protocols for large-scale production, overcoming challenges like low conversion and high impurity content (Agosti et al., 2017).
Nucleophilic Reactions
- Studies on 5-Bromo-2-methyl-4-nitropyridine 1-oxide have explored its reactivity with nucleophilic reagents. This research provided insights into the electronic and steric effects of substituent groups on the compound’s reactions (MatsumuraEizo & ArigaMasahiro, 2006).
Optical Applications
- Research has been conducted on molecular complexes formed with 5-Bromo-2-methyl-4-nitropyridine 1-oxide for potential applications in nonlinear optics. The orientation of chromophores linked by hydrogen bonds in these complexes is ideal for quadratic nonlinear optical behavior (Muthuraman et al., 2001).
Structural and Vibrational Studies
- The compound has been the subject of structural and vibrational studies, providing detailed information about its molecular and intermolecular arrangement. These studies contribute to understanding the role of substituent groups in altering its crystal structure (Lorenc et al., 2012).
Safety and Health Concerns
- Although related to health concerns, it’s notable that studies on 5-Bromo-2-methyl-4-nitropyridine 1-oxide have also investigated its toxic effects, such as methemoglobinemia and delayed encephalopathy, when exposed to humans (Shi et al., 2022).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHWFBOEKPCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490843 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-nitropyridine 1-oxide | |
CAS RN |
62516-08-9 | |
| Record name | 5-Bromo-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20490843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

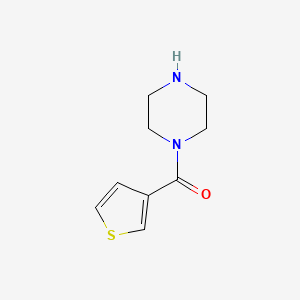
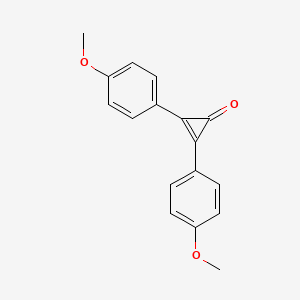
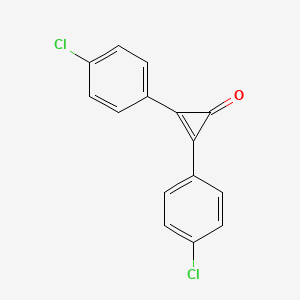
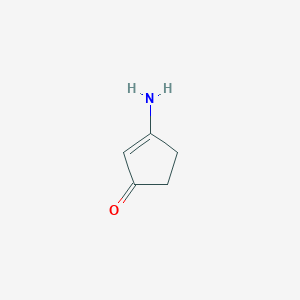
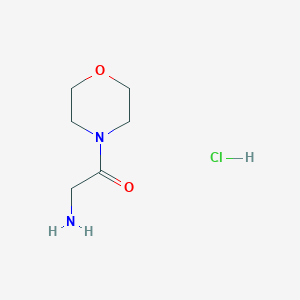
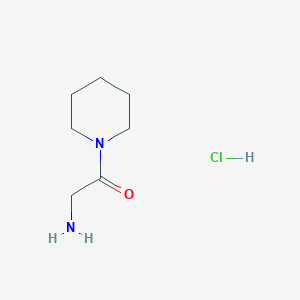
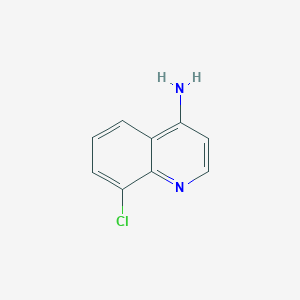
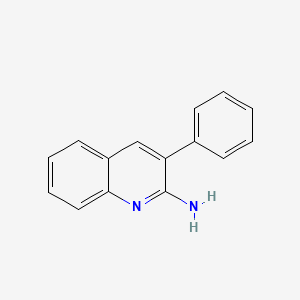
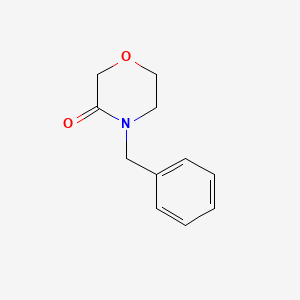
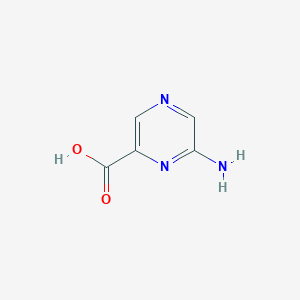
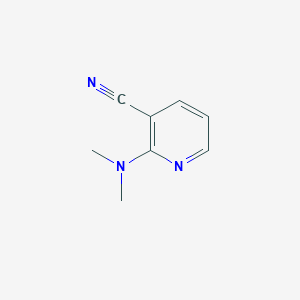
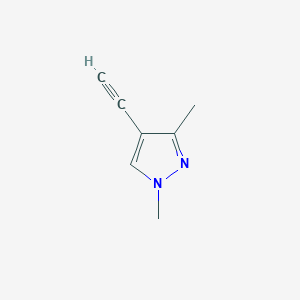
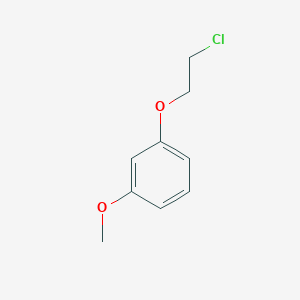
![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)